Metoclopramide N4-Sulfonate

Description

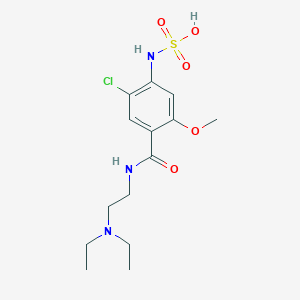

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O5S/c1-4-18(5-2)7-6-16-14(19)10-8-11(15)12(9-13(10)23-3)17-24(20,21)22/h8-9,17H,4-7H2,1-3H3,(H,16,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMTXLHHLGRAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562308 | |

| Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27260-42-0 | |

| Record name | N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27260-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Formation of Metoclopramide N4 Sulfonate

Elucidation of the N-Sulfation Pathway for Metoclopramide (B1676508)

The formation of Metoclopramide N4-Sulfonate occurs through a specific metabolic process known as N-sulfation. This conjugation reaction is a primary metabolic pathway for metoclopramide. drugbank.com

Role of Sulfotransferases (SULTs) in Conjugation

Sulfation is a phase II metabolic reaction catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). youtube.com These enzymes facilitate the transfer of a sulfonate group (SO3-) from the universal donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate like metoclopramide. youtube.com In humans, this process is crucial for the detoxification and elimination of various xenobiotics. youtube.com

Research has identified a specific sulfotransferase, SULT2A1, as playing a key role in the N-sulfoconjugation of metoclopramide. researchgate.netfrontiersin.org Studies using purified recombinant human SULTs demonstrated that SULT2A1 exhibits significant N-sulfoconjugation activity towards metoclopramide. researchgate.net In contrast, other SULT forms, such as SULT1A1, showed no detectable activity for this specific reaction. researchgate.net The major urinary metabolite of metoclopramide is the sulfate (B86663) conjugate formed by SULT2A1. frontiersin.org Polymorphisms in human sulfotransferase genes can lead to marked variability in the levels of the sulfated metabolite among individuals. hyphadiscovery.com

Specific Site of Conjugation at the N4 Position

The chemical structure of metoclopramide presents several potential sites for metabolic modification. However, sulfation specifically occurs at the N4 position, which is the primary aromatic amine group attached to the benzamide (B126) ring. drugbank.compharmacompass.comresearchgate.net This specificity results in the formation of this compound. pharmgkb.org The process of N-4 sulphate conjugation is considered an important pathway in the metabolism of metoclopramide in humans. drugbank.comresearchgate.net

Characterization of Hepatic Metabolism and First-Pass Effects

The liver is a primary site for drug metabolism, and metoclopramide is no exception. ubc.caubc.ca Following oral administration, metoclopramide is absorbed from the gastrointestinal tract and undergoes variable first-pass metabolism in the liver. researchgate.netnih.govnih.gov This initial metabolic pass significantly influences the drug's bioavailability, which can range from 30% to 100%. pharmacompass.comnih.gov

Sulfate conjugation is a key determinant of this first-pass effect. researchgate.net It appears that sulfation in the gastrointestinal lumen and/or during the first pass through the liver is the principal factor governing the bioavailability of orally administered metoclopramide. pharmacompass.comresearchgate.net While some sources suggest metoclopramide undergoes minimal hepatic metabolism apart from simple conjugation, others detail a more complex metabolic profile involving both oxidation and conjugation. nih.govpfizer.comnih.govnih.gov The clearance of metoclopramide can approach liver blood flow, suggesting its elimination is limited by hepatic perfusion rather than solely by the liver's metabolic capacity. nih.gov

Identification of this compound through In Vitro and In Vivo Approaches

The identification and characterization of this compound have been accomplished through a combination of laboratory experiments and analysis of human samples.

Studies in Human Liver Microsomes (HLM) and Cytosol

In vitro studies are fundamental to understanding metabolic pathways. To investigate the formation of this compound, incubations have been performed using human liver subcellular fractions. pharmgkb.org Specifically, human liver cytosol, which contains the soluble SULT enzymes, was used to characterize metabolism via sulfotransferases. pharmgkb.org These experiments successfully identified an N-sulfate metabolite, designated as M2. pharmgkb.org

Interestingly, while studies with liver cytosol confirmed sulfation, other in vitro experiments using liver S9 fractions (which contain both microsomal and cytosolic enzymes) did not detect the sulfated metabolite of metoclopramide, even though it is a known circulating metabolite. hyphadiscovery.com This highlights the specific conditions required to observe this metabolic pathway in a laboratory setting. In contrast, microbial biotransformation has been shown to successfully produce the sulfated metabolite. hyphadiscovery.com

Detection in Human Urine Samples

Confirmation of a metabolite's existence in the human body is achieved through in vivo studies. Following the administration of metoclopramide to healthy volunteers, urine samples are collected and analyzed. pharmgkb.org this compound has been consistently detected in human urine, confirming it as a product of human metabolism. drugbank.compharmacompass.compharmgkb.orgtandfonline.com

In one study, after a single oral dose was given to healthy male volunteers, an N-sulfate metabolite (M2) was one of five metabolites identified in 24-hour urine collections. pharmgkb.org The study also noted significant inter-individual variability, with urinary levels of the M2 metabolite varying 22-fold among the eight subjects. pharmgkb.org Methods such as high-performance liquid chromatography (HPLC) have been developed to quantify metoclopramide and its sulfate conjugates in urine samples, often after a process of acid hydrolysis to release the parent compound from its conjugated form. tandfonline.com

Table 1: Key Enzymes and Metabolites in Metoclopramide Sulfation

| Component | Description | Reference |

| Enzyme | Sulfotransferase 2A1 (SULT2A1) | The primary enzyme responsible for the N-sulfoconjugation of metoclopramide in humans. |

| Substrate | Metoclopramide | The parent drug that undergoes sulfation. |

| Cofactor | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | The universal sulfonate group donor for SULT enzymes. |

| Metabolite | This compound | The resulting product of the conjugation reaction, also identified as M2 in some studies. |

Table 2: Summary of Identification Approaches

| Approach | Sample Type | Key Findings | Reference(s) |

| In Vitro | Human Liver Cytosol | Identification of an N-sulfate metabolite (M2) formed via sulfotransferases. | pharmgkb.org |

| In Vitro | Microbial Biotransformation | Successful production of the sulfated metabolite of metoclopramide. | hyphadiscovery.com |

| In Vivo | Human Urine | Detection and quantification of this compound, confirming its formation in humans; noted 22-fold variability among subjects. | pharmgkb.orgtandfonline.com |

Comparative Metabolic Profiles Across Animal Species

The metabolic fate of metoclopramide exhibits significant variation across different animal species, particularly concerning the N-4 sulfation pathway. nih.govdrugbank.com These interspecies differences are crucial for understanding the pharmacokinetics and disposition of the drug in preclinical studies. While N-4 sulfation is a major metabolic route in humans, its importance varies considerably in animal models such as the dog, rat, and rabbit. researchgate.netnih.govnih.gov

Research findings highlight these distinct metabolic profiles:

Humans: N-4 sulphate conjugation is an important and major pathway of metabolism. nih.govnih.gov The N-4 sulfonate metabolite accounts for a substantial portion of the administered dose recovered in urine. researchgate.net

Dogs: In contrast to humans, conjugation is a minor metabolic pathway for metoclopramide in dogs. nih.gov This indicates a different primary route of elimination in this species.

Rabbits: Conjugation with both sulphate and glucuronic acid is a major route of metabolism in rabbits, more so than in other animal species studied. nih.gov Studies have specifically identified and measured this compound in rabbit urine and bile. tandfonline.com

The following table summarizes the comparative importance of the N-4 sulfation pathway across different species based on available research.

| Species | Importance of N-4 Sulfation Pathway | Key Research Findings |

| Human | Major | A primary metabolic pathway; the N-4 sulfonate is a major urinary metabolite. nih.govresearchgate.netnih.gov |

| Dog | Minor | Conjugation is not a significant route of metabolism compared to humans. nih.gov |

| Rat | Moderate | N-de-ethylation is a key Phase I reaction; conjugation occurs but differs from humans; no significant first-pass metabolism. researchgate.netnih.gov |

| Rabbit | Major | Conjugation with sulphate and glucuronic acid is a major metabolic route. nih.govtandfonline.com |

These variations underscore the fact that metabolic profiles in commonly studied animal species are very different from that in humans, a critical consideration when extrapolating preclinical data. nih.govdrugbank.comresearchgate.net

Pharmacokinetic Research of Metoclopramide N4 Sulfonate

Elimination Kinetics and Excretion Routes of the Metabolite

The elimination of Metoclopramide (B1676508) N4-Sulfonate is primarily handled by the kidneys. Following administration of metoclopramide, a significant portion is converted to its sulfated and glucuronidated conjugates, which are then excreted in the urine. nih.govfrontiersin.org Studies show that approximately 85% of an oral metoclopramide dose is recovered in the urine, with about half of this amount being the parent drug or its conjugates. nih.govescholarship.org The N4-sulfate conjugate is identified as the major urinary metabolite in humans. frontiersin.orgresearchgate.net

| Parameter | Finding | Source Citation |

|---|---|---|

| Total Urinary Recovery (Radioactivity) | ~85% of oral dose | nih.govescholarship.org |

| Portion Excreted as Conjugates | Up to 50% of the dose | frontiersin.org |

| Major Urinary Metabolite | N4-Sulfate conjugate | frontiersin.orgresearchgate.net |

While renal excretion is the primary route, the role of biliary excretion has also been investigated. Research indicates that the biliary excretion of metoclopramide and its conjugates, including the N4-sulfonate, is minimal, accounting for less than 1% of an administered dose in patients with extrahepatic cholestasis. nih.gov However, studies in animal models have explored the dynamics of reabsorption. Research in rabbits demonstrated that when Metoclopramide N4-Sulfonate was administered directly into the duodenum, it was subsequently recovered unchanged in the urine. jst.go.jp This suggests that the sulfated conjugate can be absorbed from the intestine without first being hydrolyzed back into the parent compound. jst.go.jp

Analysis of Inter-Individual Variability in this compound Levels

Significant inter-individual variability has been observed in the pharmacokinetics of metoclopramide, which extends to the formation of its metabolites. The bioavailability of metoclopramide after oral administration is known to be highly variable, a phenomenon attributed to differences in first-pass metabolism. nih.govresearchgate.net Since N4-sulfonation is a key first-pass metabolic pathway, it is a primary source of this variability. Factors contributing to such differences in drug metabolism can be intrinsic, such as genetics, age, and disease states, or extrinsic. nih.gov Population pharmacokinetic analyses of the parent drug have shown inter-individual variability in clearance as high as 50%, which reflects the combined variability of all clearance pathways, including the formation and elimination of this compound. nih.gov

Influence of Physiological and Pathophysiological States on Metabolite Pharmacokinetics

The pharmacokinetic profile of metoclopramide and its metabolites is significantly altered in patients with renal impairment. Since this compound is primarily eliminated via the kidneys, compromised renal function leads to its accumulation. droracle.ai In patients with severe renal impairment, the clearance of metoclopramide is reduced by up to 70%. europa.eu This leads to a prolonged elimination half-life, which increases from approximately 5-6 hours in individuals with normal renal function to 10-15 hours in those with moderate to severe renal impairment. europa.eudroracle.ai

| Creatinine Clearance | Effect on Metoclopramide Clearance | Effect on Elimination Half-Life | Source Citation |

|---|---|---|---|

| 10-50 mL/minute | Reduced | ~10 hours | europa.eu |

| <10 mL/minute | Reduced by up to 70% | ~15 hours | europa.eu |

| End-stage renal disease | Reduced to ~30% of normal | ~14 hours | droracle.ainih.gov |

Influence of Hepatic Function on Metabolite Formation

Detailed Research Findings

Studies investigating the pharmacokinetics of metoclopramide in patients with severe alcoholic cirrhosis have revealed a significant reduction in the drug's clearance. In one such study, the total plasma clearance of metoclopramide was approximately 50% lower in cirrhotic patients compared to healthy volunteers. nih.gov This impairment in clearance leads to a corresponding increase in the plasma concentration and a prolonged elimination half-life of metoclopramide in individuals with significant hepatic dysfunction. nih.govnih.gov

Another study involving patients with hepatic cirrhosis (with and without ascites) also reported a significantly longer elimination half-life and lower total plasma clearance of metoclopramide compared to control subjects. documentsdelivered.com The probable cause for these alterations in metoclopramide kinetics is the reduction of functional hepatic blood flow in cirrhotic patients. documentsdelivered.com

The following table summarizes the pharmacokinetic parameters of metoclopramide in healthy subjects versus patients with liver cirrhosis, illustrating the impact of hepatic function on the parent drug's disposition.

Analytical Methodologies for Metoclopramide N4 Sulfonate Detection and Quantification

Development and Validation of Chromatographic Techniques

Chromatography is the cornerstone for the analysis of Metoclopramide (B1676508) and its metabolites, providing the necessary separation from endogenous components and other related substances. High-Performance Liquid Chromatography (HPLC) is particularly prevalent, with various modes and column technologies being employed to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Metoclopramide in serum and pharmaceutical formulations. Reversed-phase HPLC, utilizing C8 or C18 columns, is a common approach. The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with isocratic elution being effective.

For the analysis of conjugated metabolites such as Metoclopramide N4-Sulfonate, which are more polar than the parent drug, HPLC methods must be adapted. The increased polarity of the sulfonate conjugate necessitates adjustments to the mobile phase composition, often requiring a higher proportion of the aqueous component to ensure adequate retention on a reversed-phase column. UV detection is commonly performed at wavelengths where Metoclopramide exhibits maximum absorbance, such as 272 nm or 273 nm. Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, and sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) for Metoclopramide reported to be as low as 0.052 µg/mL and 0.159 µg/mL, respectively, in some methods.

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) | |

| Mobile Phase | Acetonitrile and Acetate/Formic Acid Buffer Mixture | |

| Elution | Isocratic | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 273 nm | |

| Injection Volume | 20 µL |

Ion-pair chromatography (IPC) is a powerful variation of reversed-phase HPLC that enhances the retention and separation of ionic analytes like Metoclopramide and its charged metabolites on nonpolar stationary phases. This technique introduces an ion-pairing reagent into the mobile phase, which has a charge opposite to that of the analyte. For the positively charged Metoclopramide and its metabolites, anionic pairing agents such as alkylsulfonates (e.g., sodium octylsulphate) are used.

The mechanism involves the formation of a neutral ion pair between the analyte and the reagent, which can then be retained and separated by the reversed-phase column. Alternatively, the hydrophobic tail of the pairing agent adsorbs to the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte. The careful optimization of the concentrations of the ion-pairing agent and a competing ion (e.g., tetrabutylammonium (B224687) chloride) is critical for achieving good peak shape and resolution from endogenous plasma components. This method is particularly effective for selectively separating metabolites with different charges or polarities from the parent drug.

| Parameter | Condition | Source |

|---|---|---|

| Column | ODS-Hypersil | |

| Mobile Phase | 20% Acetonitrile, 20 mM Acetic Acid, 0.6 mM Sodium Octylsulphate, 0.5 mM Tetrabutylammonium Chloride | |

| Detection | UV at 310 nm | |

| Limit of Detection | 7 ng/mL |

Application of Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of drug metabolites. When coupled with liquid chromatography (LC-MS), it provides a highly specific and sensitive analytical platform.

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements that are fundamental for the structural elucidation of unknown metabolites like this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to within 5 ppm), the elemental composition of the molecule can be confidently determined. The monoisotopic mass of this compound is 379.09686 Da. HRMS analysis allows for the confirmation of this composition, distinguishing it from other potential isobaric compounds. The predicted m/z values for various adducts of this compound are essential for its identification in full-scan mass spectra.

| Adduct | Predicted m/z | Source |

|---|---|---|

| [M+H]⁺ | 380.10414 | |

| [M+Na]⁺ | 402.08608 | |

| [M-H]⁻ | 378.08958 | |

| [M+K]⁺ | 418.06002 | |

| [M+NH₄]⁺ | 397.13068 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for comprehensive metabolite profiling and quantification in biological fluids due to its superior sensitivity and specificity. This technique is essential for identifying and characterizing novel metabolites of Metoclopramide in human studies. Using a triple quadrupole (QqQ) mass spectrometer, the analyst can operate in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process creates a highly specific and sensitive assay for the target metabolite, minimizing interference from the complex biological matrix. This approach allows for the simultaneous detection and quantification of the parent drug and multiple metabolites in a single chromatographic run.

Optimization of Sample Preparation from Biological Matrices

The effective preparation of samples from biological matrices such as plasma, serum, or urine is a critical prerequisite for reliable analysis. The primary goal is to remove interfering substances, like proteins and lipids, which can suppress the instrument signal and damage the analytical column.

Common techniques include:

Protein Precipitation (PP): This is a simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the sample (e.g., blood or plasma) to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. For instance, a single-step LLE for Metoclopramide involves alkalinizing a serum sample and extracting the drug into benzene. This method is effective for cleaning the sample and concentrating the analyte.

Solid-Phase Extraction (SPE): SPE offers a more selective and controlled extraction compared to LLE. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This technique is highly efficient for sample cleanup and concentration, though it can be more time-consuming and costly than PP or LLE.

A simplified sample preparation method for Metoclopramide from plasma involves a straightforward extraction step, requiring as little as 1 mL of plasma. The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Extraction and Purification from Urine, Plasma, and Bile

The isolation of this compound from complex biological fluids like urine, plasma, and bile is a critical first step in its analysis. The goal of extraction and purification is to remove endogenous interfering substances such as proteins, salts, and lipids, thereby concentrating the analyte for accurate measurement.

Methodologies for extracting Metoclopramide and its conjugates often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For instance, a common LLE approach for the parent drug, which can be adapted for its metabolites, involves alkalinizing the biological sample (plasma, urine, or bile) and extracting the compound into an organic solvent like dichloromethane. nih.gov

Given the polar nature of the sulfated metabolite, ion-pair high-performance liquid chromatography (HPLC) has been successfully used for the analysis of Metoclopramide and its sulfate (B86663) conjugates. nih.gov This technique does not require extensive purification and can be applied directly to biological fluids. nih.gov In some gas chromatographic-mass spectrometric (GC-MS) methods developed for Metoclopramide and other metabolites, a simplified sample preparation involves derivatization to make the compounds more volatile and suitable for GC analysis. nih.gov

The recovery of an analyte after extraction is a key performance characteristic. While specific recovery data for this compound is not detailed in the literature, data for the parent compound and other metabolites provide a benchmark for methodological efficiency.

Interactive Data Table: Recovery of Metoclopramide and its Metabolites from Biological Fluids

| Analyte | Biological Matrix | Recovery Range (%) | Analytical Method | Source |

|---|---|---|---|---|

| Metoclopramide | Plasma | 74.4 | HPLC | nih.gov |

| Metoclopramide | Urine | 99.1 | HPLC | nih.gov |

| Metoclopramide | Bile | 85.9 | HPLC | nih.gov |

| Metoclopramide | Plasma | 76.5 - 94.7 | GC-MS | nih.gov |

| Monodeethylated-Metoclopramide | Plasma | 79.2 - 96.8 | GC-MS | nih.gov |

| Dideethylated-Metoclopramide | Plasma | 80.3 - 102.2 | GC-MS | nih.gov |

Methodological Considerations for Quantitative Analysis (Specificity, Linearity, Limits of Detection/Quantification)

For an analytical method to be reliable for quantitative analysis, it must be validated for several key parameters, including specificity, linearity, and sensitivity (limits of detection and quantification).

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of this compound, this means distinguishing it from the parent drug, Metoclopramide, and other metabolites. nih.govnih.gov Chromatographic techniques like HPLC and GC are fundamental for achieving specificity by separating the different compounds before detection. nih.govnih.gov The use of a mass spectrometer as a detector provides an additional layer of specificity, as it can identify compounds based on their unique mass-to-charge ratio. nih.govnih.gov Studies have shown that metabolites of metoclopramide did not interfere with the quantitation of the parent drug, indicating good method specificity. nih.gov

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. semanticscholar.org An analytical method is considered linear if a plot of signal response versus analyte concentration yields a straight line, typically with a correlation coefficient (r²) greater than 0.99.

Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. semanticscholar.orgijpcbs.com Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity, enabling the detection of trace amounts of drug metabolites in biological samples. technologynetworks.com

While specific validation data for this compound are not widely published, the performance of validated methods for the parent drug provides an indication of the expected analytical performance.

Interactive Data Table: Method Validation Parameters for Metoclopramide and its Metabolites

| Analyte | Linearity Range | LOD | LOQ | Analytical Method | Source |

|---|---|---|---|---|---|

| Metoclopramide | 0.4 - 2.0 µg/mL | 0.06 µg/mL | 0.22 µg/mL | UV-Spectrophotometry | ijpcbs.com |

| Metoclopramide | N/A | 2 ng/mL | N/A | HPLC | nih.gov |

| Metoclopramide | 1 - 40 ng/mL | N/A | 1 ng/mL | GC-MS | nih.gov |

| Monodeethylated-Metoclopramide | 1 - 40 ng/mL | N/A | 1 ng/mL | GC-MS | nih.gov |

| Dideethylated-Metoclopramide | 1 - 40 ng/mL | N/A | 1 ng/mL | GC-MS | nih.gov |

| Metoclopramide | 2 - 20 µg/mL | 0.052 µg/mL | 0.159 µg/mL | HPLC | semanticscholar.org |

| Metoclopramide | 50.0 - 250.0 µg/ml | 5.23 µg/ml | 17.44 µg/ml | RP-HPLC | researchgate.net |

Pharmacological and Toxicological Assessment of Metoclopramide N4 Sulfonate

Research into Potential Pharmacological Activity of the Metabolite

There is a notable absence of dedicated research into the potential pharmacological activity of Metoclopramide (B1676508) N4-Sulfonate. The majority of pharmacological studies have concentrated on the parent compound, metoclopramide.

No specific in vitro receptor binding studies for Metoclopramide N4-Sulfonate were identified in the available scientific literature.

For context, the parent compound, metoclopramide, exhibits a complex receptor binding profile. It acts as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT3 receptor antagonist. drugbank.com Additionally, it demonstrates agonist activity at serotonin 5-HT4 receptors. mdpi.com These interactions are central to its prokinetic and antiemetic effects. drugbank.commdpi.com

Table 1: In Vitro Receptor Binding Profile of Metoclopramide (Parent Compound)

| Receptor | Action | Pharmacological Effect |

|---|---|---|

| Dopamine D2 | Antagonist | Antiemetic, Prokinetic |

| Serotonin 5-HT3 | Antagonist | Antiemetic |

This table is based on the known pharmacological actions of metoclopramide and does not represent data for this compound.

No in vivo efficacy studies specifically assessing the pharmacological effects of this compound have been published. Research has focused on the clinical efficacy of the parent drug, metoclopramide, for conditions such as diabetic gastroparesis and gastroesophageal reflux disease (GERD). nih.govnih.govfda.gov

Evaluation of Metabolite Genotoxicity and Mutagenicity

There is no available data from studies specifically designed to evaluate the genotoxicity or mutagenicity of this compound.

Studies on the parent compound, metoclopramide, have yielded some findings. In cultured rodent and human hepatocytes, metoclopramide did not induce DNA fragmentation and repair. nih.gov However, at the maximum tolerated concentration, it did cause an increase in the frequency of 6-thioguanine-resistant V79 cells, suggesting a potential for mutagenicity in the absence of metabolic activation. nih.gov Furthermore, prolonged exposure (72 hours) of human lymphocytes to metoclopramide resulted in a statistically significant increase in the frequency of micronucleated cells, indicating a clastogenic effect. nih.gov In rats, metoclopramide did not show DNA-damaging or clastogenic activities in various organs, including the liver, kidney, and bone marrow. nih.gov However, it did exhibit potential tumor-promoting activity in the liver of rats initiated with N-nitrosodiethylamine. nih.gov

Assessment of Metabolite Cytotoxicity and Organ-Specific Effects

Specific studies on the cytotoxicity and organ-specific effects of this compound are not available in the current body of scientific literature.

The parent compound, metoclopramide, has been evaluated for its cytotoxic potential. Some research suggests that metoclopramide can have cytotoxic effects and may potentiate the cytotoxicity of certain chemotherapeutic agents. nih.govnih.gov In terms of organ-specific effects, metoclopramide has been associated with clinically apparent liver injury, although this is considered a rare occurrence and is likely immune-mediated. nih.gov The typical presentation of liver injury is cholestatic and tends to resolve after discontinuation of the drug. nih.gov

In Silico Predictions and Modeling of Metabolite Toxicological Profile

There are no specific in silico studies that predict the toxicological profile of this compound. While computational tools exist for predicting the toxicity of chemical compounds, their application to this specific metabolite has not been documented in published research. jscimedcentral.com

Comparative Toxicological Profiles with Parent Compound (Metoclopramide)

A direct comparative toxicological profile of this compound and its parent compound, metoclopramide, is not available due to the lack of toxicological data for the metabolite. Metoclopramide itself is known to have a range of potential toxicities, with the most concerning being extrapyramidal symptoms, including tardive dyskinesia. mdpi.comnih.gov Other potential adverse effects include neuroleptic malignant syndrome, hyperprolactinemia, and cardiovascular effects. nih.gov The metabolism of metoclopramide is primarily carried out by the cytochrome P450 enzyme CYP2D6, and individuals who are poor metabolizers may have an increased risk of side effects. cuanschutz.edu It is generally considered that the metabolites of metoclopramide are inactive. cuanschutz.edu

Table 2: Summary of Known Toxicities of Metoclopramide (Parent Compound)

| Toxicity Type | Description of Effects |

|---|---|

| Neurological | Extrapyramidal symptoms (e.g., tardive dyskinesia, dystonia, akathisia), Neuroleptic Malignant Syndrome. mdpi.comnih.gov |

| Endocrine | Hyperprolactinemia, leading to gynecomastia, galactorrhea, and menstrual irregularities. nih.gov |

| Cardiovascular | Potential for hypertensive crisis in patients with pheochromocytoma. nih.gov |

This table summarizes the toxicological profile of metoclopramide and should not be extrapolated to this compound.

Stability and Degradation Research of Metoclopramide N4 Sulfonate

Metabolic Stability Studies of the Conjugate

While direct and extensive metabolic stability studies on Metoclopramide (B1676508) N4-Sulfonate are not widely available, understanding its stability necessitates an examination of the metabolism of its parent compound, Metoclopramide. The liver is the primary site of Metoclopramide metabolism, where it undergoes several biotransformation pathways.

The primary metabolic route for Metoclopramide is N-dealkylation, a process mediated by the cytochrome P450 enzymes. In addition to dealkylation, Metoclopramide can also be conjugated with sulfate (B86663). This sulfation reaction is catalyzed by sulfotransferase enzymes.

The formation of N-sulfonates from aromatic amines is a reversible process. These conjugates can undergo hydrolysis, reverting to the original amine and sulfuric acid. The stability of such N-sulfonates is dependent on both the pH of the surrounding environment and the specific chemical structure of the aromatic amine . Generally, the presence of electron-withdrawing groups on the aromatic ring enhances the stability of the N-sulfonate.

Chemical Stability Under Environmental and Storage Conditions

The chemical stability of Metoclopramide N4-Sulfonate is influenced by various environmental factors, much like its parent compound.

Studies on Metoclopramide have demonstrated that its degradation is significantly affected by both pH and temperature, with the degradation process adhering to first-order kinetics. The highest level of stability for metoclopramide hydrochloride has been recorded within a pH range of 3 to 5. The principal mechanism of its degradation is through the hydrolysis of the amide linkage. The stability of N-sulfonates derived from aromatic amines is also known to be dependent on pH.

Table 1: Factors Influencing the Stability of Metoclopramide and its N4-Sulfonate Conjugate

| Factor | Influence on Metoclopramide | Relevance to this compound |

| pH | Degradation is pH-dependent, with maximum stability at pH 3-5. | Stability is also expected to be pH-dependent. |

| Temperature | Degradation rate increases with temperature. | Stability is expected to decrease with increasing temperature. |

| Primary Degradation Pathway | Hydrolysis of the amide linkage. | Potential for hydrolysis of the sulfonate group back to the parent amine. |

The photodegradation of the parent compound, metoclopramide, in aqueous solutions has been shown to be influenced by the pH of the solution, the concentration of the compound, and the intensity of the light exposure. This suggests that this compound may also be susceptible to degradation upon exposure to light.

Identification and Characterization of Degradation Products

Forced degradation studies conducted on Metoclopramide have revealed its instability under a range of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. These studies have led to the identification and characterization of several degradation products. Notably, the most substantial degradation has been observed under acidic conditions. One particular study successfully identified three distinct degradation products of Metoclopramide when subjected to acidic, basic, oxidative, and light-induced stress.

Impurity Profiling and Control Strategies Related to Sulfonate Formation

This compound is officially recognized as Metoclopramide EP Impurity O, signifying its status as a known impurity of the parent drug, Metoclopramide. The control of this and other impurities is a critical aspect of pharmaceutical quality control. Strategies to control the formation of sulfonate conjugates would likely involve careful control of storage conditions, including pH, temperature, and light exposure, to minimize degradation of the parent compound and the formation of this and other impurities.

Advanced Research Perspectives and Future Directions for Metoclopramide N4 Sulfonate

Role in Pharmacogenomics of Metoclopramide (B1676508) Response and Variability

The metabolism of metoclopramide is a key determinant of its efficacy and is significantly influenced by an individual's genetic makeup, a field of study known as pharmacogenomics. Metoclopramide is metabolized in the liver into various compounds, including inactive metabolites. nih.govcuanschutz.edu The primary enzyme responsible for this transformation is the cytochrome P450 enzyme CYP2D6. nih.govnih.gov

Genetic variations, or polymorphisms, in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes: poor, intermediate, normal, and ultrarapid metabolizers. cuanschutz.edunih.gov These genetic differences directly impact the rate at which metoclopramide is processed. Poor metabolizers, who have reduced or no CYP2D6 function, clear the drug more slowly, leading to higher concentrations of the parent drug in the body. nih.govnih.gov Conversely, ultrarapid metabolizers clear the drug much more quickly. nih.gov

Metoclopramide N4-sulfonate, also known as metoclopramide metabolite M2, is formed through sulfate (B86663) conjugation, a phase II metabolic reaction. nih.govresearchgate.net The formation of this and other metabolites is intrinsically linked to the initial phase I metabolism by CYP2D6. Therefore, the genetic variability in CYP2D6 activity is a critical factor in determining the concentration and profile of metabolites, including this compound, in an individual. Patients with different CYP2D6 genotypes will exhibit significant variability in the production of this sulfated metabolite. For instance, individuals with poor metabolizer status may produce less of the metabolites that are downstream of CYP2D6-mediated oxidation, potentially altering the ratio of sulfated metabolites to other metabolic products. clinpgx.org

| CYP2D6 Metabolizer Phenotype | Typical Enzyme Activity | Effect on Metoclopramide Parent Drug Levels | Anticipated Impact on this compound Formation |

|---|---|---|---|

| Poor Metabolizer | Reduced or absent | Higher than expected plasma concentrations nih.gov | Potentially altered; the ratio of sulfonation to oxidation pathways may be shifted. |

| Intermediate Metabolizer | Decreased | Moderately increased plasma concentrations | Intermediate formation, dependent on specific enzyme kinetics. |

| Normal Metabolizer | Normal | Expected plasma concentrations | "Normal" or baseline formation rate. |

| Ultrarapid Metabolizer | Increased | Lower than expected plasma concentrations nih.gov | Potentially higher turnover to all metabolites, including N4-Sulfonate. |

Potential as a Biomarker for Drug Exposure or Metabolism Phenotype

A biomarker is a measurable indicator of a biological state or condition. Given that the formation of this compound is dependent on the metabolic pathways of the parent drug, its quantification in biological fluids like urine could serve as a valuable biomarker.

Research has demonstrated significant inter-individual variability in the urinary excretion of metoclopramide metabolites. In a study involving healthy volunteers, the urinary levels of the N-sulfate metabolite (M2) varied 22-fold among the subjects. nih.gov This wide variation strongly suggests a correlation with individual metabolic capacity, largely dictated by CYP2D6 genetics.

Therefore, measuring the concentration of this compound could potentially be used as a non-invasive method to:

Phenotype CYP2D6 activity: The amount of this metabolite, particularly in relation to the parent drug or other metabolites, could help classify a patient as a poor, normal, or ultrarapid metabolizer without the need for genetic testing.

Assess drug exposure and metabolism: Quantifying the metabolite provides a more complete picture of the drug's fate in the body beyond simply measuring the concentration of the parent compound.

This approach would be invaluable in clinical research to understand why some individuals respond differently to metoclopramide.

| Metabolite | Metabolic Pathway | Observed Inter-Individual Variability in Urinary Levels | Biomarker Potential |

|---|---|---|---|

| This compound (M2) | N-Sulfation (Phase II) | 22-fold variation nih.gov | High potential to indicate metabolic phenotype and drug processing variability. |

| Des-ethyl metabolite (M3) | N-Dealkylation (Phase I, CYP-mediated) | 16-fold variation nih.gov | Potential indicator of Phase I oxidative metabolism capacity. |

Investigations into the Environmental Fate and Persistence of the Metabolite

The widespread use of pharmaceuticals like metoclopramide results in their continuous release into the environment through various waste streams, where they are considered environmental contaminants. nih.gov The environmental fate of the parent compound, metoclopramide, has been the subject of some investigation. Studies show that it is susceptible to direct photolysis by sunlight, meaning it can be broken down by light. nih.govnih.gov The rate of this photodegradation is influenced by environmental factors such as the pH of the water. nih.gov

However, there is a significant lack of research into the specific environmental fate and persistence of its metabolites, including this compound. Metabolites can have different physicochemical properties than the parent drug, which can alter their behavior, persistence, and potential toxicity in the environment.

Future research in this area is critical and should focus on:

Persistence: Determining the half-life of this compound in various environmental compartments (water, soil, sediment).

Biodegradability: Assessing whether microorganisms in wastewater treatment plants or natural aquatic systems can break down the compound.

Ecotoxicity: Evaluating the potential for the metabolite to cause harm to aquatic organisms. The sulfonate group generally increases the water solubility of a compound, which could affect its mobility and bioavailability in aquatic ecosystems. Understanding the environmental impact of this specific metabolite is a crucial future research direction to fully assess the environmental footprint of metoclopramide use.

Development of Reference Standards and Certified Materials for Research

Accurate and reproducible scientific research is fundamentally dependent on the availability of high-purity reference standards and certified reference materials (CRMs). For all the advanced research perspectives discussed—pharmacogenomics, biomarker discovery, and environmental analysis—the development and availability of a certified reference standard for this compound is essential.

These standards are required for:

Analytical Method Validation: To develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry, for the accurate quantification of the metabolite in complex matrices like plasma, urine, or wastewater. mdpi.com

Quantitative Analysis: To serve as a calibrator for creating standard curves, enabling the precise measurement of the metabolite's concentration in research samples.

Quality Control: To ensure the reliability and consistency of results across different laboratories and studies.

While reference standards for the parent compound, metoclopramide hydrochloride, and its impurities are available from major pharmacopoeias and suppliers, the availability of a fully certified reference material for this compound is a key enabling step for future research. fao.orgsunyempire.edu Chemical suppliers currently list "this compound" for research purposes, which is the first step toward the development of fully characterized and certified materials necessary for regulatory and clinical applications. cuanschutz.edu

Q & A

Q. What validation steps are essential when comparing this compound’s stability across different storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.